molecular formula C23H26N2O4 B268739 N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Numéro de catalogue B268739
Poids moléculaire: 394.5 g/mol
Clé InChI: MVWSXRRCTVTDJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mécanisme D'action

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon engagement of the B-cell receptor and plays a critical role in B-cell development, differentiation, and survival. Inhibition of BTK by N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects
N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have potent biochemical and physiological effects on B-cells. In preclinical studies, N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit B-cell proliferation, induce apoptosis, and suppress the production of cytokines and chemokines. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to have potent antitumor activity in various preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for lab experiments, including its selectivity for BTK, its potency, and its ability to inhibit downstream signaling pathways critical for B-cell survival and proliferation. However, N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has some limitations, including its poor solubility in water and its potential for off-target effects on other kinases.

Orientations Futures

There are several future directions for the development of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a potential therapeutic agent. One area of focus is the development of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a combination therapy with other agents, including chemotherapy and immunotherapy. Another area of focus is the development of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide for the treatment of autoimmune and inflammatory diseases, where BTK plays a critical role in the pathogenesis of these diseases. Additionally, there is a need for further studies to evaluate the safety and efficacy of N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in clinical trials.

Méthodes De Synthèse

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been synthesized through various methods, including a palladium-catalyzed Suzuki-Miyaura coupling reaction, a palladium-catalyzed direct arylation reaction, and a copper-catalyzed amidation reaction. The most commonly used method for synthesizing N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-2-fluoroaniline with 2-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base.

Applications De Recherche Scientifique

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. In preclinical studies, N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results as a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling. N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit BTK activity in B-cells and has demonstrated efficacy in various preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Propriétés

Nom du produit

N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Formule moléculaire

C23H26N2O4

Poids moléculaire

394.5 g/mol

Nom IUPAC

4-(oxolan-2-ylmethoxy)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H26N2O4/c26-22(17-9-11-18(12-10-17)29-16-19-6-5-15-28-19)24-21-8-2-1-7-20(21)23(27)25-13-3-4-14-25/h1-2,7-12,19H,3-6,13-16H2,(H,24,26)

Clé InChI

MVWSXRRCTVTDJH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4

SMILES canonique

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.